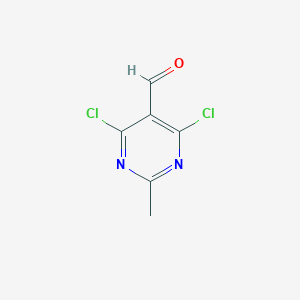

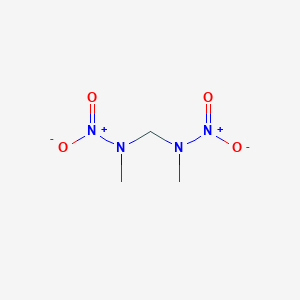

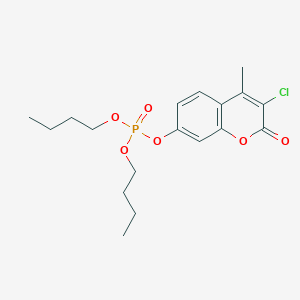

3-Methyloxan-2-one

Descripción general

Descripción

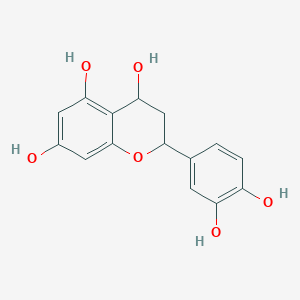

3-Methyloxan-2-one (3-MO) is an organic compound belonging to the class of oxanones. It is a colourless liquid with a sweet, fruity odour and a boiling point of 183 °C. 3-MO is a versatile compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in various laboratory experiments.

Aplicaciones Científicas De Investigación

Biodegradable Poly(ester-ether)s : 3-Methyloxan-2-one, also known as 3-MeDX, was used in the synthesis and detailed characterization of racemic 3-methyl-1,4-dioxan-2-one. This compound was bulk ring-opening polymerized to yield a poly(ester-ether) intended for biomedical applications. The polymerization kinetics were investigated, revealing a slower rate compared to 1,4-dioxan-2-one. The polymer synthesized, Poly(D,L-3-MeDX), is an amorphous material with a glass transition temperature of about −20 °C, which might be significant for applications in biomedicine due to its lower ceiling temperature compared to poly(1,4-dioxan-2-one) (Lochee et al., 2010).

Homopolymerization to Poly(trimethylene carbonate) : 1,3-Dioxan-2-one, a related compound, was synthesized and polymerized via ring-opening polymerization to poly(trimethylene carbonate) using cationic and anionic initiators. This study provides insights into the polymerization conditions and the properties of the resulting high molecular weight polymer, which could infer the behavior or applications of this compound based polymers as well (Albertson & Sjöling, 1992).

Perfectly Alternating Copolymer for Polylactide : The ring-opening polymerization of this compound mediated by a catalytic system led to a new polymer comprised of perfectly alternating lactic acid and ethylene oxide repeat units. The polymer, known as PMDO, was characterized for its properties like glass transition temperature (≈−24 °C) and found to vary little over the molecular weight range studied. This suggests applications in creating mixtures with polylactide for various purposes due to its plasticizing properties (Bechtold et al., 2001).

Catalyzed Reactions in Organic Chemistry : this compound was involved in the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas. This reaction led to the isolation of various products with high regioselectivity and in excellent yield, indicating its potential utility in fine chemical synthesis or pharmaceutical applications (Zhang et al., 2009).

Electrospun Novel Poly(ester-ether) Copolymers : A study investigated electrospun scaffolds from copolymers containing varying amounts of 1,4-Dioxan-2-one and D,L-3-Methyl-1,4-dioxan-2-one for tissue engineering applications. These copolymers' mechanical and thermal properties were characterized, indicating their potential use in biomedical engineering applications due to their functional mechanical and thermal properties (Wolfe et al., 2011).

Propiedades

IUPAC Name |

3-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-3-2-4-8-6(5)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEHEHYVDRYEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909872 | |

| Record name | 3-Methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-03-9 | |

| Record name | α-Methyl-δ-valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-one, tetrahydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.